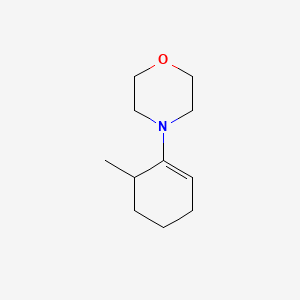

4-(6-Methylcyclohex-1-en-1-yl)morpholine

Description

4-(6-Methylcyclohex-1-en-1-yl)morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) linked to a substituted cyclohexene moiety. The cyclohexene ring is substituted with a methyl group at the 6-position, introducing steric and electronic effects that influence its reactivity and physical properties.

Properties

CAS No. |

5292-69-3 |

|---|---|

Molecular Formula |

C11H19NO |

Molecular Weight |

181.27 g/mol |

IUPAC Name |

4-(6-methylcyclohexen-1-yl)morpholine |

InChI |

InChI=1S/C11H19NO/c1-10-4-2-3-5-11(10)12-6-8-13-9-7-12/h5,10H,2-4,6-9H2,1H3 |

InChI Key |

BXSHCZGBBVTSLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC=C1N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- typically involves the reaction of morpholine with 6-methyl-1-cyclohexen-1-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its saturated analogs.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the cyclohexene ring can be modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated compounds.

Scientific Research Applications

Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of polymers, resins, and other materials where specific chemical properties are desired.

Mechanism of Action

The mechanism by which Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions often involve binding to specific sites on the target molecules, which can alter their function and trigger downstream effects in biological pathways.

Comparison with Similar Compounds

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

Structural Features :

- Combines a morpholine group with a naphthalene-based structure derived from Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) .

- The naphthalene moiety enhances aromaticity and lipophilicity compared to the cyclohexene in the target compound.

Key Differences :

- Aromaticity vs.

- The target compound’s applications are less defined but could diverge toward materials or catalysis.

4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine

Structural Features :

- Integrates morpholine with a quinoline core substituted with chlorine and pyrrolidine. The quinoline system introduces rigidity and electronic effects distinct from the cyclohexene in the target compound .

Key Differences :

- The target compound’s methyl-substituted cyclohexene lacks such polarizing groups.

- Applications: The quinoline derivative is marketed for research applications, possibly as a bioactive molecule or ligand. The target compound’s simpler structure may prioritize cost-effective synthesis or modular derivatization.

Physical Properties :

- Quinoline derivatives typically exhibit higher melting points and lower solubility in nonpolar solvents due to aromatic stacking. The cyclohexene-based target compound may display improved solubility in organic solvents like dichloromethane or THF.

4-(1-Oxohexyl)morpholine

Structural Features :

- Contains a hexanoyl chain (C6-ketone) attached to the morpholine nitrogen, creating a polar, amphiphilic structure .

Key Differences :

- Functional Group : The ketone group in 4-(1-oxohexyl)morpholine enables hydrogen bonding and nucleophilic attacks (e.g., Grignard reactions), whereas the cyclohexene in the target compound is more suited to cycloaddition or polymerization.

- Applications: The hexanoyl derivative may act as a surfactant or solvent due to its amphiphilicity. The target compound’s applications are likely distinct, possibly in polymer chemistry or as a synthetic intermediate.

1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene

Structural Features :

Key Differences :

- Reactivity : Both compounds may undergo similar olefin-based reactions, but the isopropylidene substituent could alter regioselectivity in catalytic processes.

Comparative Data Table

| Compound Name | Key Structural Features | Reactivity Highlights | Potential Applications |

|---|---|---|---|

| 4-(6-Methylcyclohex-1-en-1-yl)morpholine | Cyclohexene + morpholine | Olefinic addition, cycloaddition | Materials, synthetic intermediates |

| 2-(6-Methoxynaphthalen-2-yl)-1-morpholinylpropan-1-one | Naphthalene + morpholine + ketone | Aromatic interactions, bioactivity | Pharmaceuticals |

| 4-(6-Chloro-2-pyrrolidinylquinolin-4-yl)morpholine | Quinoline + chlorine + morpholine | Electrophilic substitution | Bioactive molecules |

| 4-(1-Oxohexyl)morpholine | Hexanoyl chain + morpholine | Hydrogen bonding, nucleophilic attacks | Surfactants, solvents |

| 1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene | Cyclohexene + isopropylidene | Steric hindrance, isomerization | Organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.